molecular formula C16H14F3N3 B2372755 N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine CAS No. 478041-02-0

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine

Cat. No. B2372755
CAS RN: 478041-02-0
M. Wt: 305.304
InChI Key: VTDAXWFZMVQHQD-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s classification and any synonyms it may have .


Synthesis Analysis

The synthesis analysis of a compound involves a detailed examination of the methods used to synthesize the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms within the compound. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through a variety of laboratory tests .

Scientific Research Applications

Anti-Inflammatory and Analgesic Agent

Indole derivatives have been reported as analgesic and anti-inflammatory agents . For instance, a compound with a similar structure, (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine, showed promising results as an anti-inflammatory and analgesic agent .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

2-Arylpropanoic acids, a class of compounds to which our compound of interest is related, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) . They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

3. Treatment of Influenza A (H3N2) Infection A combination of three drugs, including a compound related to our compound of interest, has been successfully used to treat patients hospitalized for influenza A (H3N2) infection . This treatment has been shown to reduce the mortality of the patients .

Potential Treatment for COVID-19

Ongoing trials suggest that compounds related to our compound of interest could combine broad-spectrum antiviral activity with well-known anti-inflammatory action. This could help to reduce severe respiratory mortality associated with COVID-19 .

Neuromodulators and Psychedelic Derivatives

Tryptamine, a compound structurally related to our compound of interest, is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc . These derivatives play a fundamental role in the human body .

6. Regulation and Modulation of Central Nervous System Tryptamine natural derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Safety And Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity information, handling precautions, and disposal guidelines .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3/c17-16(18,19)13-5-3-8-20-15(13)21-9-7-11-10-22-14-6-2-1-4-12(11)14/h1-6,8,10,22H,7,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDAXWFZMVQHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine

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